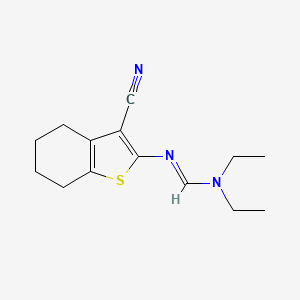![molecular formula C20H18O3 B5701500 3-[2-(4-isopropylphenyl)-2-oxoethyl]-2H-chromen-2-one](/img/structure/B5701500.png)
3-[2-(4-isopropylphenyl)-2-oxoethyl]-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(4-isopropylphenyl)-2-oxoethyl]-2H-chromen-2-one, also known as a coumarin derivative, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. The compound has been studied for its ability to act as an antioxidant, anti-inflammatory, and anticancer agent. In
Mécanisme D'action
The mechanism of action of 3-[2-(4-isopropylphenyl)-2-oxoethyl]-2H-chromen-2-one involves its ability to modulate various signaling pathways in cells. The compound has been shown to activate the Nrf2-ARE pathway, which regulates the expression of antioxidant and detoxification enzymes. It also inhibits the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. In addition, the compound has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. The compound has been shown to reduce oxidative stress and inflammation, as well as inhibit the growth and proliferation of cancer cells. In animal models, the compound has exhibited protective effects against liver damage and neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-[2-(4-isopropylphenyl)-2-oxoethyl]-2H-chromen-2-one in lab experiments is its versatility. The compound can be used in various assays to study its antioxidant, anti-inflammatory, and anticancer properties. In addition, the compound is relatively easy to synthesize and purify, making it accessible to researchers. However, one of the limitations of using the compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain assays.
Orientations Futures
There are several future directions for the study of 3-[2-(4-isopropylphenyl)-2-oxoethyl]-2H-chromen-2-one. One direction is to explore the compound's potential as a neuroprotective agent. Studies have shown that the compound can protect against neurodegeneration in animal models, and further research could elucidate its mechanism of action and potential therapeutic applications in neurological disorders. Another direction is to investigate the compound's potential as a chemopreventive agent. Studies have shown that the compound can inhibit the growth and proliferation of cancer cells, and further research could explore its potential as a preventative measure against cancer. Additionally, future studies could investigate the compound's potential as a therapeutic agent in other disease states, such as cardiovascular disease and diabetes.
Méthodes De Synthèse
The synthesis of 3-[2-(4-isopropylphenyl)-2-oxoethyl]-2H-chromen-2-one involves the reaction of 4-isopropylbenzaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The resulting product is then subjected to a Knoevenagel condensation reaction with 4-hydroxycoumarin in the presence of a catalyst such as piperidine. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
3-[2-(4-isopropylphenyl)-2-oxoethyl]-2H-chromen-2-one has been studied for its potential therapeutic properties in various scientific research applications. The compound has shown promising results as an antioxidant, anti-inflammatory, and anticancer agent. In vitro studies have demonstrated that the compound can scavenge free radicals and protect cells from oxidative stress. It has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. In addition, the compound has exhibited cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer.
Propriétés
IUPAC Name |
3-[2-oxo-2-(4-propan-2-ylphenyl)ethyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3/c1-13(2)14-7-9-15(10-8-14)18(21)12-17-11-16-5-3-4-6-19(16)23-20(17)22/h3-11,13H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIGTEXDFAAHKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)CC2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(4-isopropylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5701423.png)


![N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(3-nitrophenyl)urea](/img/structure/B5701432.png)

![N,N-diethyl-2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5701439.png)

![7-(2-chlorobenzyl)-8-[(2-chlorobenzyl)thio]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5701451.png)
![N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5701455.png)
![ethyl {4-[(3-nitrobenzoyl)amino]phenyl}acetate](/img/structure/B5701474.png)
![N-cyclohexyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5701488.png)
![methyl 3-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-methylbenzoate](/img/structure/B5701490.png)

![5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5701513.png)
